molecular formula C17H13BrN3Na4O5P B1191907 PEAQX tetrasodium salt

PEAQX tetrasodium salt

Cat. No.: B1191907
M. Wt: 542.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent NMDA receptor antagonist (IC50 = 8 nM). Exhibits >100-fold selectivity for hNR2A containing receptors over hNR2B. Anticonvulsant in vivo.

Scientific Research Applications

Ocular Surface Disorders

  • Treatment of Dry Eye Syndrome : PEAQX tetrasodium has been researched extensively for its efficacy in treating dry eye syndrome. It is noted for its ability to improve tear film stability and reduce symptoms associated with dry eyes. Research indicates that PEAQX tetrasodium treatment significantly improves tear breakup time and corneal staining, suggesting its role in enhancing the mucin layer of the tear film and promoting ocular surface health (Baek, Doh, & Chung, 2016).

  • Postoperative Care after Cataract Surgery : Studies have explored the application of PEAQX tetrasodium in managing dry eye symptoms post-cataract surgery. The treatment with PEAQX tetrasodium showed significant improvement in tear film stability and subjective symptoms of dry eye following the surgery (Baek, Doh, & Chung, 2016).

  • Safety and Efficacy in Ophthalmic Solutions : Research on the safety and efficacy of PEAQX tetrasodium has shown positive outcomes. It is well-tolerated and has been proven superior to placebo in reducing corneal staining and relieving certain patient symptoms, indicating its potential as a novel treatment for dry eye disease (Tauber et al., 2004).

  • Combination Therapies for Enhanced Efficacy : PEAQX tetrasodium has been studied in combination with other agents like sodium hyaluronate, showcasing the potential benefits of combination therapy for the early stabilization of visual performance and improvement of subjective dry eye symptoms post-LASIK surgery (Toda et al., 2014).

Properties

Molecular Formula

C17H13BrN3Na4O5P

Molecular Weight

542.14

Synonyms

[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.